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Compound of Interest

Compound Name: Allylcyclohexane

Cat. No.: B1217954 Get Quote

A detailed spectroscopic comparison of allylcyclohexane and its structural isomers—1-

propylcyclohexene, 3-propylcyclohexene, and propylidenecyclohexane—reveals distinct

spectral features crucial for their unambiguous identification. This guide provides an objective

analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) data, supported by experimental protocols, to aid researchers, scientists, and drug

development professionals in their analytical endeavors.

The structural diversity of allylcyclohexane and its isomers, all sharing the same molecular

formula (C9H16), gives rise to unique spectroscopic signatures. These differences are primarily

dictated by the position of the double bond and the substitution pattern on the cyclohexane

ring. Understanding these nuances is critical for quality control, reaction monitoring, and

structural elucidation in various scientific and industrial settings.

Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR

spectroscopy, and mass spectrometry for allylcyclohexane and its isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Chemical Shift Data (δ, ppm)
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Compound Vinylic Protons Allylic Protons
Cyclohexyl/Alkyl
Protons

Allylcyclohexane
5.83-5.73 (m, 1H),

4.99-4.93 (m, 2H)[1]
1.94 (d, 2H)[1] 1.73-0.90 (m, 11H)[1]

1-Propylcyclohexene ~5.45 (t, 1H) ~1.95 (m, 4H) ~1.40-0.90 (m, 9H)

3-Propylcyclohexene ~5.70-5.50 (m, 2H) ~2.00 (m, 1H) ~1.90-0.85 (m, 13H)

Propylidenecyclohexa

ne
~5.10 (t, 1H) ~2.15 (m, 4H) ~1.50-0.95 (m, 9H)

Note: Data for 1-propylcyclohexene, 3-propylcyclohexene, and propylidenecyclohexane are

estimated based on typical chemical shifts for similar structures, as explicit experimental data

was not readily available in the searched literature.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)

Compound Vinylic Carbons Allylic Carbons
Cyclohexyl/Alkyl
Carbons

Allylcyclohexane 136.9, 115.8 42.8, 38.1 32.2, 26.5, 26.3

1-Propylcyclohexene ~135, ~125 ~30, ~25 ~30-20, ~14

3-Propylcyclohexene 127.3, 126.8 36.9, 31.8
30.7, 25.2, 21.6, 20.9,

14.2

Propylidenecyclohexa

ne
141.2, 121.5 37.4, 29.8 28.5, 26.9, 22.1, 14.0

Note: Data for allylcyclohexane, 3-propylcyclohexene, and propylidenecyclohexane are from

spectral databases. Data for 1-propylcyclohexene is estimated.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Frequencies (cm⁻¹)
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Compound =C-H Stretch C=C Stretch C-H Stretch (sp³)

Allylcyclohexane ~3075 ~1640 2920, 2850

1-Propylcyclohexene ~3020 ~1670 ~2925, ~2855

3-Propylcyclohexene ~3020 ~1650 2924, 2853

Propylidenecyclohexa

ne
~3010 ~1675 2925, 2852

Note: Values are typical for the respective functional groups and may vary slightly based on the

specific instrument and sampling method.

Mass Spectrometry (MS)
Table 4: Key Mass-to-Charge Ratios (m/z) and Base Peaks

Compound Molecular Ion (M⁺) Base Peak (m/z)
Key Fragment Ions
(m/z)

Allylcyclohexane 124[1] 55[1] 83, 82, 67, 41[1]

1-Propylcyclohexene 124 81 95, 67, 41

3-Propylcyclohexene 124 81 95, 67, 41

Propylidenecyclohexa

ne
124[2] 67[2] 81, 82, 95[2]

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in

this comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy:
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Sample Preparation: Approximately 5-20 mg of the neat liquid sample was dissolved in about

0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR

tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

Instrumentation: Spectra were acquired on a Bruker Avance (or equivalent) spectrometer,

typically operating at a proton frequency of 300 MHz or higher.

¹H NMR Acquisition: A standard one-pulse sequence was used. Key parameters included a

spectral width of approximately 15 ppm, an acquisition time of 3-4 seconds, a relaxation

delay of 1-2 seconds, and an accumulation of 8-16 scans.

¹³C NMR Acquisition: A proton-decoupled pulse sequence was employed. Typical parameters

included a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, a relaxation

delay of 2-5 seconds, and an accumulation of several hundred to over a thousand scans to

achieve an adequate signal-to-noise ratio.

Data Processing: The raw free induction decay (FID) was Fourier transformed, and the

resulting spectrum was phase and baseline corrected. Chemical shifts were referenced to

the TMS signal.

Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy:

Sample Preparation: For neat liquid samples, a single drop was placed between two

polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin

capillary film. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the liquid

was placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

Instrumentation: A PerkinElmer Spectrum Two or a similar FTIR spectrometer was used.

Data Acquisition: A background spectrum of the clean, empty salt plates or ATR crystal was

recorded. The sample was then scanned, typically over a range of 4000 to 400 cm⁻¹, with a

resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) were co-added to improve the signal-to-

noise ratio.
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Data Processing: The sample spectrum was ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS):

Sample Introduction: A small amount of the volatile liquid sample was introduced into the ion

source, often via a gas chromatograph (GC-MS) for separation and purification prior to

analysis.

Instrumentation: A mass spectrometer equipped with an electron ionization source, such as

an Agilent GC-MS system, was used.

Ionization: The sample molecules were bombarded with a beam of high-energy electrons

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions were accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier or similar detector recorded the abundance of each ion,

generating a mass spectrum.

Visualization of the Analytical Workflow
The logical flow of a spectroscopic comparison for isomer identification can be visualized as

follows:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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